1-[(3-Methoxyphenyl)methyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-5-11(9-12)10-13-7-2-3-8-13/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUGDRGRSACGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1-[(3-Methoxyphenyl)methyl]pyrrolidine and Analogs
Key Observations :
- Substituent Position : The 3-methoxy group (meta) in the target compound vs. 4-methoxy (para) in the analog (row 2) alters electronic distribution and steric interactions. Para-substituted derivatives are often more sterically accessible for catalysis , while meta-substituted compounds may exhibit enhanced binding to enzymes like MAO-A .
- Functional Group Modifications : The cinnamoyl group (row 4) introduces rigidity, which can enhance target selectivity , while diketone derivatives (row 5) may act as electrophilic warheads in enzyme inhibitors .
Physicochemical and Pharmacological Properties
- Lipophilicity : The 3-methoxybenzyl group increases lipophilicity compared to unsubstituted pyrrolidine, enhancing membrane permeability. Dimethoxy analogs (e.g., row 3) may exhibit balanced solubility due to polar methoxy groups .
- Synthetic Utility : The 3-methoxybenzyl moiety is a common intermediate in alkylation reactions, as seen in the synthesis of pyrrolo[2,3-b]pyridines () .
Preparation Methods
Nucleophilic Substitution Mechanisms
Alkylation of pyrrolidine with 3-methoxybenzyl halides (e.g., 3-methoxybenzyl chloride or bromide) represents a direct route to the target compound. The reaction typically proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic carbon of the benzyl halide. A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates nucleophilicity, while bases like potassium carbonate or triethylamine neutralize HX byproducts.
Solvent and Base Optimization
In a protocol adapted from Ti-Mg-catalyzed carbozincation studies, alkylation in DMF at 80°C with K2CO3 yielded 1-[(3-Methoxyphenyl)methyl]pyrrolidine in 72% efficiency after 12 hours. Substituting THF for DMF reduced yields to 58%, attributed to poorer solubility of the inorganic base.
Side Reactions and Mitigation
Competitive over-alkylation to form quaternary ammonium salts is minimized by maintaining a 1:1 molar ratio of pyrrolidine to benzyl halide. Example 4 of the Ti-Mg catalysis study demonstrated that excess pyrrolidine (1.5 equiv) suppressed bis-alkylation byproducts to <5%.
Reductive Amination of Pyrrolidine with 3-Methoxybenzaldehyde
Imine Formation and Reduction
Reductive amination involves condensing pyrrolidine with 3-methoxybenzaldehyde to form an imine intermediate, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol or hydrogen gas with palladium on carbon (Pd/C) are common reducing agents.
Catalytic Hydrogenation
A hydrogenation approach using 5% Pt/C in ethanol at 60 psi H2 achieved 85% conversion in 6 hours, as per methods detailed in platinum-catalyzed pyrrolidine syntheses. The reaction’s selectivity for the secondary amine over tertiary byproducts improved with acidic additives (e.g., acetic acid), which protonate the intermediate imine.
Borohydride-Based Reduction
NaBH3CN in methanol at pH 5 (adjusted with acetic acid) provided a milder alternative, yielding 78% product without requiring high-pressure equipment. However, residual cyanide byproducts necessitated extensive washing with aqueous NH4Cl, as outlined in carbozincation purification protocols.
Copper-Catalyzed Coupling of 3-Methoxybenzyl Halides with Pyrrolidine
Ullmann-Type Coupling Reactions
Copper(I) chloride-catalyzed coupling of 3-methoxybenzyl bromide with pyrrolidine in DMF at 120°C produced the target compound in 81% yield after 24 hours. The reaction mechanism involves oxidative addition of the benzyl halide to Cu(I), followed by amine coordination and reductive elimination.
Ligand and Solvent Effects
Adding 8-hydroxyquinoline as a ligand increased yields to 89% by stabilizing the copper intermediate, paralleling findings in naphthalene-pyridazinone coupling studies. Substituting DMF with N-methylpyrrolidinone (NMP) reduced reaction time to 16 hours but complicated product isolation due to higher solvent boiling points.
Cyclization via Ti-Mg-Catalyzed Carbozincation
Synthesis of Pyrrolidine Rings from Propargylamines
A novel cyclization strategy adapted from heteroatom-containing pyrrolidine syntheses involves reacting N-(3-methoxybenzyl)propargylamine with diethylzinc (Et2Zn) in dichloromethane under Ti(O-iPr)4 and ethylmagnesium bromide catalysis. The carbozincation step forms a zincated intermediate, which cyclizes to yield the pyrrolidine ring.
Reaction Conditions and Yield Optimization
At 23°C, the reaction achieved 76% conversion to this compound within 18 hours. Increasing Ti(O-iPr)4 loading to 15 mol% improved yields to 82%, though higher concentrations promoted dimerization byproducts.
Purification and Analytical Characterization
Recrystallization and Chromatography
Recrystallization from acetonitrile or propionitrile enhanced trans/cis ratios to >98%, as demonstrated in Tramadol hydrochloride purification. Column chromatography with silica gel and ethyl acetate/hexane (1:3) isolated the product in >95% purity.
Spectroscopic Analysis
1H NMR (500 MHz, CDCl3) revealed characteristic signals at δ 3.78 (s, OCH3), δ 3.45 (t, J = 7 Hz, NCH2), and δ 2.68 (m, pyrrolidine ring). High-performance liquid chromatography (HPLC) using a C8 column with phosphate buffer-acetonitrile gradients confirmed retention times of 11.2–12.1 minutes, aligning with cis/trans isomer separation protocols.
Q & A
Basic: What are the standard synthetic routes for 1-[(3-Methoxyphenyl)methyl]pyrrolidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidine ring, followed by functionalization with the 3-methoxyphenyl group. A common approach includes:
Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.
Introduction of 3-Methoxyphenyl Group : Alkylation using 3-methoxybenzyl halides or Mitsunobu reactions with 3-methoxyphenol derivatives.
Optimization : Solvents like THF or DMF, temperatures (0°C to reflux), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly affect yield and purity. For example, NaH-mediated alkylation at 0°C minimizes side reactions .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, hexane/EtOAc gradients) is standard .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Analytical characterization combines:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy singlet at ~δ 3.8 ppm, pyrrolidine ring protons at δ 1.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₇NO, MW 203.27).
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the benzyl-pyrrolidine moiety .
Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How do structural analogs of this compound inform SAR studies in neuropharmacology?
Methodological Answer:
Structure-activity relationships (SAR) are explored by synthesizing analogs and testing biological activity:
- Methoxy Position : 3-methoxy (vs. 4-methoxy) enhances blood-brain barrier penetration due to reduced polarity.
- Pyrrolidine Modifications : N-methylation (as in 3-(3-Methoxyphenyl)-1-methylpyrrolidine) increases lipophilicity and receptor affinity.
- Biological Assays : Compare binding affinity to dopamine or serotonin receptors via radioligand displacement assays. For example, N-methyl analogs show 2–3× higher affinity in D₂ receptor models .
Contradictions : Conflicting data on σ-receptor activity may arise from assay variability (e.g., cell type, ligand concentration). Validate via orthogonal assays (e.g., calcium flux vs. cAMP) .
Advanced: How can conflicting spectral data (e.g., NMR peak splitting) be resolved for this compound?
Methodological Answer:
Ambiguities in NMR arise from dynamic effects or impurities. Strategies include:
Variable Temperature NMR : Observe coalescence of split peaks (e.g., pyrrolidine ring protons) at elevated temperatures to confirm conformational exchange.
2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities (e.g., NOE between benzyl and pyrrolidine protons).
Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
Case Study : A 2023 study resolved methoxy group rotational barriers using VT-NMR, showing restricted rotation at <−20°C .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
Use in silico tools to estimate:
- Lipophilicity (LogP) : Predict via software like MarvinSuite (experimental LogP ~2.1).
- Metabolic Stability : Cytochrome P450 metabolism is modeled using StarDrop or ADMET Predictor. The 3-methoxy group is prone to demethylation, reducing half-life.
- Blood-Brain Barrier (BBB) Penetration : Machine learning models (e.g., BBB Predictor) classify it as BBB+ due to moderate MW and uncharged state .
Validation : Compare predictions with in vitro hepatocyte assays and rodent pharmacokinetic studies .
Advanced: How do reaction byproducts form during synthesis, and how are they minimized?
Methodological Answer:
Common byproducts include:
- Over-alkylation : Excess benzyl halide leads to di-substituted pyrrolidine. Mitigate via slow reagent addition and stoichiometric control.
- Oxidation : Pyrrolidine ring oxidation to pyrrolidone under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
Analytical Monitoring : UPLC-MS tracks byproduct formation in real-time. Optimize purification using preparative HPLC with C18 columns .
Advanced: What strategies address discrepancies in reported biological activity across studies?
Methodological Answer:
Resolve contradictions via:
Standardized Assays : Use common cell lines (e.g., HEK293 for receptor studies) and control ligands.
Comparative SAR : Test analogs (e.g., 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarbonyl chloride) to isolate substituent effects.
Meta-Analysis : Pool data from PubChem, ChEMBL, and peer-reviewed studies to identify trends (e.g., consistent σ₁-receptor inhibition) .
Example : A 2024 study attributed conflicting dopamine uptake inhibition results to differences in cell membrane composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
